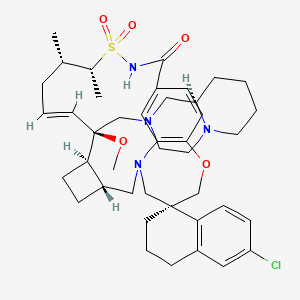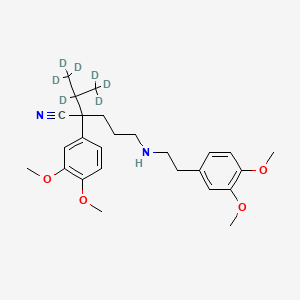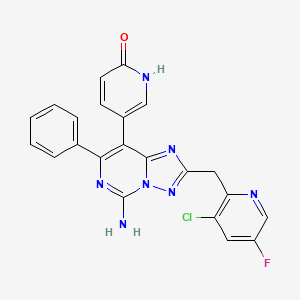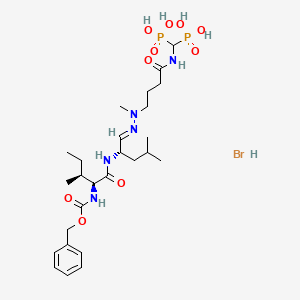
BT-Gsi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BT-Gsi is a γ-secretase inhibitor with bone-targeting capabilities. It effectively inhibits Notch signaling and exhibits dual anti-myeloma and anti-resorptive properties. This makes it a promising candidate for research into multiple myeloma and related bone diseases .
Méthodes De Préparation
The synthesis of BT-Gsi involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions involving bromination, phosphorylation, and coupling reactions .
Analyse Des Réactions Chimiques
BT-Gsi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
BT-Gsi has several scientific research applications, including:
Chemistry: Used as a tool to study γ-secretase inhibition and Notch signaling pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and related bone diseases.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mécanisme D'action
BT-Gsi exerts its effects by inhibiting γ-secretase, an enzyme involved in the cleavage of Notch receptors. This inhibition prevents the activation of Notch signaling pathways, which play a crucial role in cell differentiation, proliferation, and survival. By targeting these pathways, this compound effectively inhibits tumor growth and bone resorption .
Comparaison Avec Des Composés Similaires
BT-Gsi is unique due to its dual anti-myeloma and anti-resorptive properties. Similar compounds include other γ-secretase inhibitors and Notch inhibitors, such as:
DAPT: Another γ-secretase inhibitor with different targeting capabilities.
LY411575: A potent γ-secretase inhibitor with applications in Alzheimer’s disease research.
MK-0752: A γ-secretase inhibitor investigated for its potential in cancer therapy.
This compound stands out due to its bone-targeting capabilities and dual action, making it a valuable tool for research into multiple myeloma and related bone diseases .
Propriétés
Formule moléculaire |
C26H46BrN5O10P2 |
|---|---|
Poids moléculaire |
730.5 g/mol |
Nom IUPAC |
[[4-[methyl-[(E)-[(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentylidene]amino]amino]butanoylamino]-phosphonomethyl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C26H45N5O10P2.BrH/c1-6-19(4)23(30-25(34)41-17-20-11-8-7-9-12-20)24(33)28-21(15-18(2)3)16-27-31(5)14-10-13-22(32)29-26(42(35,36)37)43(38,39)40;/h7-9,11-12,16,18-19,21,23,26H,6,10,13-15,17H2,1-5H3,(H,28,33)(H,29,32)(H,30,34)(H2,35,36,37)(H2,38,39,40);1H/b27-16+;/t19-,21-,23-;/m0./s1 |
Clé InChI |
KFGVNMFMNWWQLV-XOBXBLSBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)/C=N/N(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C=NN(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


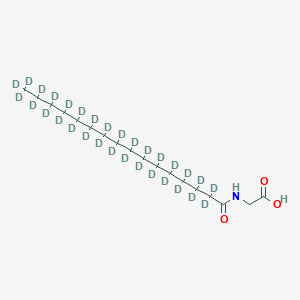

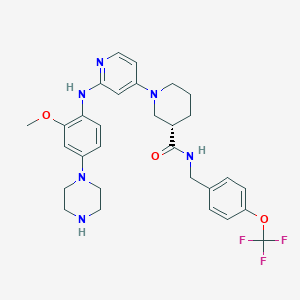
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)

![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
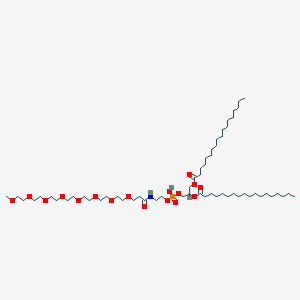
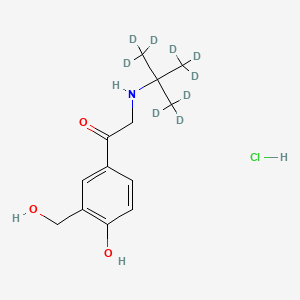
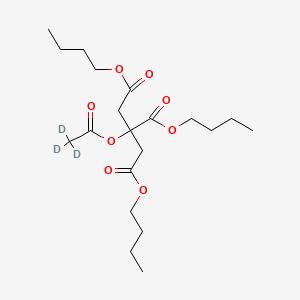
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
